(3,5-Dimethylphenyl)(phenyl)phosphine
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Overview
Description
(3,5-Dimethylphenyl)(phenyl)phosphine is an organophosphorus compound with the molecular formula C14H15P. It consists of a phosphorus atom bonded to a phenyl group and a 3,5-dimethylphenyl group. This compound is of interest due to its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dimethylphenyl)(phenyl)phosphine can be synthesized through the reaction of phenylmagnesium bromide with 3,5-dimethylphenylphosphine dichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is followed by purification through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphorus atom can be replaced by other groups.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(3,5-Dimethylphenyl)(phenyl)phosphine has several applications in scientific research:
Material Science: It is involved in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its derivatives are studied for potential biological activities, including antibacterial properties.
Medicinal Chemistry: It is explored for its role in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(phenyl)phosphine in catalysis involves coordination to a metal center, forming a complex that facilitates various chemical transformations. The phosphorus atom donates electron density to the metal, stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: Similar structure but with two methyl groups instead of a 3,5-dimethylphenyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tris(3,5-dimethylphenyl)phosphine: Contains three 3,5-dimethylphenyl groups attached to the phosphorus atom.
Uniqueness
(3,5-Dimethylphenyl)(phenyl)phosphine is unique due to the presence of both a phenyl group and a 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where these properties are advantageous .
Properties
Molecular Formula |
C14H15P |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-phenylphosphane |
InChI |
InChI=1S/C14H15P/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI Key |
ILGFAWOHOKZULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)PC2=CC=CC=C2)C |
Origin of Product |
United States |
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